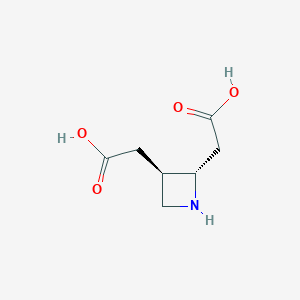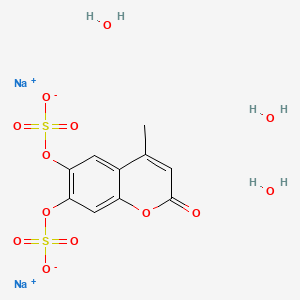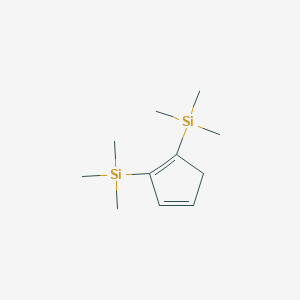
(Cyclopenta-1,3-diene-1,2-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)cyclopentadiene is an organosilicon compound with the chemical formula C11H22Si2. It is a colorless liquid that is used in the synthesis of various metal cyclopentadienyl complexes. This compound is particularly interesting due to its fluxional structure, which means that the positions of its atoms can change rapidly, making it a subject of study in gas phase NMR spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)cyclopentadiene is typically synthesized by reacting trimethylsilyl chloride with sodium cyclopentadienide. The reaction proceeds as follows:
(CH3)3SiCl+NaC5H5→C5H5Si(CH3)3+NaCl
This reaction is carried out under an inert atmosphere to prevent the reactants from reacting with moisture or oxygen in the air .
Industrial Production Methods
While specific industrial production methods for bis(trimethylsilyl)cyclopentadiene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)cyclopentadiene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Diels-Alder Reactions: It reacts with dienophiles to form Diels-Alder adducts.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Dichloroketen: Reacts with bis(trimethylsilyl)cyclopentadiene to form specific adducts.
N-Phenylmaleimide: Used in Diels-Alder reactions with silylated methylcyclopentadienes.
Major Products
Diels-Alder Adducts: Formed from reactions with dienophiles.
Substituted Cyclopentadienes: Resulting from substitution reactions.
Applications De Recherche Scientifique
Bis(trimethylsilyl)cyclopentadiene has several applications in scientific research:
Chemistry: Used in the synthesis of metal cyclopentadienyl complexes, which are important in catalysis and materials science.
Biology: While not directly used in biological systems, its derivatives can be used in the study of biological processes.
Industry: Used in the production of advanced materials and as a precursor in various chemical syntheses.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl)cyclopentadiene involves its ability to form stable complexes with metals. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to participate in various chemical reactions without decomposing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Cyclopentadiene: Similar in structure but with only one trimethylsilyl group.
Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar reactivity.
Tetramethylsilane: Used as a reference compound in NMR spectroscopy
Uniqueness
Bis(trimethylsilyl)cyclopentadiene is unique due to its fluxional behavior and its ability to form stable complexes with metals. This makes it particularly useful in the synthesis of metal cyclopentadienyl complexes, which are important in various catalytic processes .
Propriétés
Numéro CAS |
32572-54-6 |
|---|---|
Formule moléculaire |
C11H22Si2 |
Poids moléculaire |
210.46 g/mol |
Nom IUPAC |
trimethyl-(2-trimethylsilylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C11H22Si2/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
Clé InChI |
HQLHTFLIBOBBPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


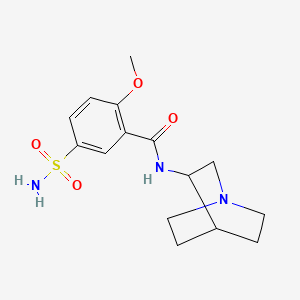
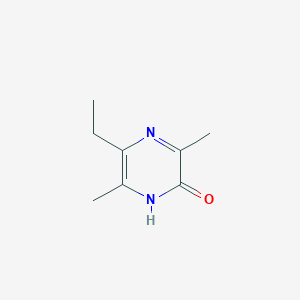
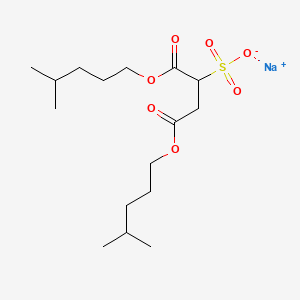
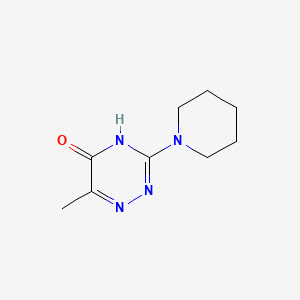
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
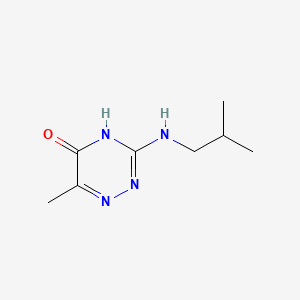
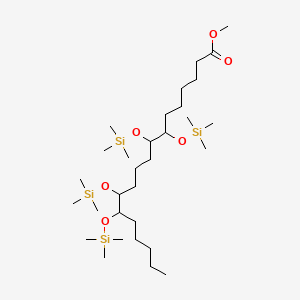
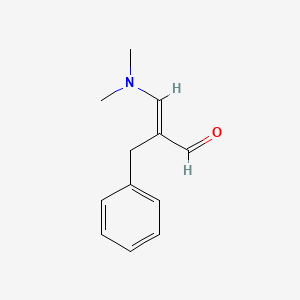
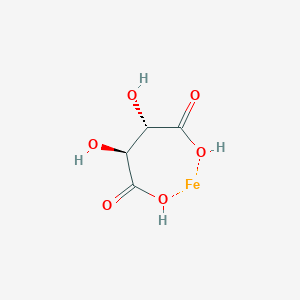
![4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
